molecular formula C19H24N2O B12497533 N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide

N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide

Cat. No.: B12497533
M. Wt: 296.4 g/mol
InChI Key: XFRMVMFKNIZXIT-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide is a compound belonging to the class of benzamides. It is characterized by a benzamide core substituted by a hydroxy group at position 2 and a 1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl group at position 5 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide typically involves the reaction of 2-hydroxy-5-[(4-phenylbutan-2-yl)amino]ethyl]benzoic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[2-(4-phenylbutan-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C19H24N2O/c1-16(12-13-17-8-4-2-5-9-17)20-14-15-21-19(22)18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3,(H,21,22)

InChI Key

XFRMVMFKNIZXIT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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